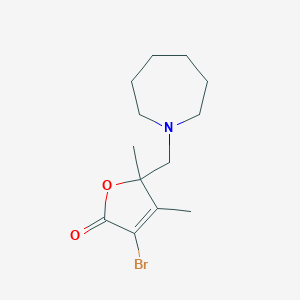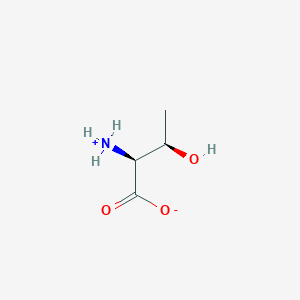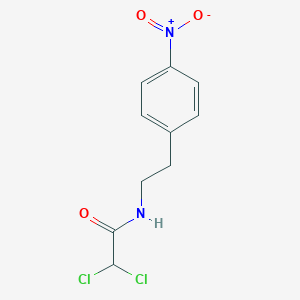
1-(4-Nitrophenyl)-2-dichloroacetamidoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-2-dichloroacetamidoethane, also known as NDAE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane involves the inhibition of enzymes involved in various metabolic pathways. Specifically, it has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis. This inhibition leads to the disruption of bacterial and fungal cell membranes, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, suggesting its potential use in the treatment of inflammatory diseases and conditions. Additionally, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in lab experiments is its ability to inhibit the growth of a wide range of bacteria and fungi. Additionally, it has been shown to have low toxicity, making it a safer alternative to other antimicrobial agents. However, one limitation of using 1-(4-Nitrophenyl)-2-dichloroacetamidoethane is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane. One potential direction is the development of new antibiotics and antifungal agents based on the structure of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane. Additionally, further research could be done to investigate the potential use of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in the treatment of cancer and neurodegenerative diseases. Finally, efforts could be made to improve the solubility of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in water, making it more versatile in lab experiments.
In conclusion, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in these areas could lead to the development of new treatments for various diseases and conditions.
Métodos De Síntesis
1-(4-Nitrophenyl)-2-dichloroacetamidoethane can be synthesized through a multistep process involving the reaction of 4-nitroaniline with ethyl chloroacetate, followed by the reaction of the resulting product with thionyl chloride and ethylenediamine. This process results in the formation of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been shown to inhibit the growth of cancer cells, suggesting its potential use in cancer therapy.
Propiedades
Número CAS |
102904-25-6 |
|---|---|
Nombre del producto |
1-(4-Nitrophenyl)-2-dichloroacetamidoethane |
Fórmula molecular |
C10H10Cl2N2O3 |
Peso molecular |
277.1 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H10Cl2N2O3/c11-9(12)10(15)13-6-5-7-1-3-8(4-2-7)14(16)17/h1-4,9H,5-6H2,(H,13,15) |
Clave InChI |
DUDPYHGWFFLHRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)C(Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CCNC(=O)C(Cl)Cl)[N+](=O)[O-] |
Otros números CAS |
102904-25-6 |
Sinónimos |
1-(4-nitrophenyl)-2-dichloroacetamidoethane N-(2-(4-nitrophenethyl))dichloroacetamide NO2DCA PNO2DCAE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
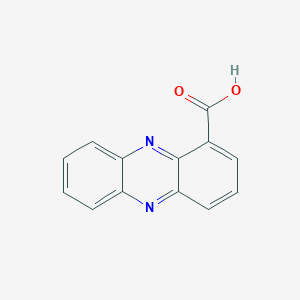
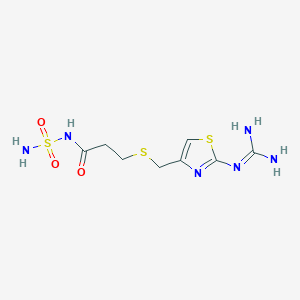
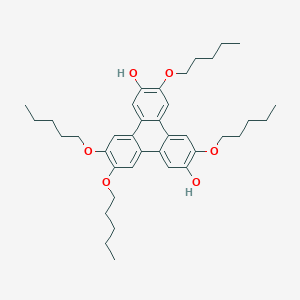
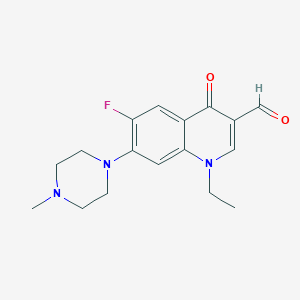
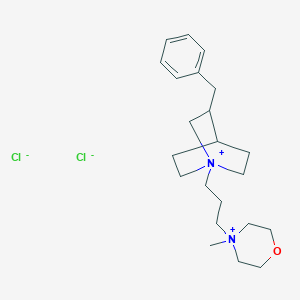
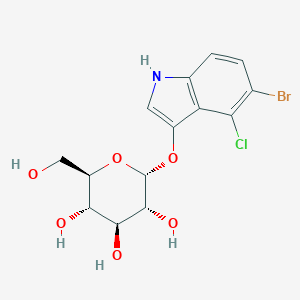
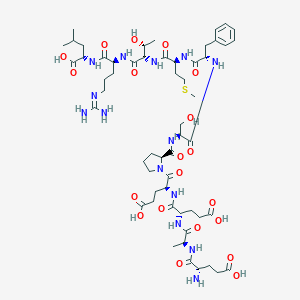
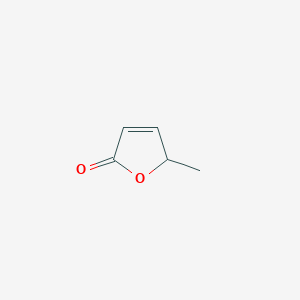
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
